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DISCLAIMER: The development of SM-04554 (dalosirvat) for androgenetic alopecia was

discontinued by Biosplice Therapeutics (formerly Samumed) following the completion of clinical

trials. This document summarizes the publicly available preclinical data.

Introduction
SM-04554, also known as dalosirvat, is a small molecule compound that was investigated as

a topical treatment for androgenetic alopecia (AGA). Developed by Samumed (now Biosplice

Therapeutics), its mechanism of action is centered on the modulation of the Wnt/β-catenin

signaling pathway, a critical regulator of hair follicle development and cycling. Preclinical

studies in various animal models suggested that SM-04554 could stimulate hair follicle

regeneration and increase hair count. This technical guide provides a comprehensive overview

of the available preclinical research on SM-04554, focusing on quantitative data, experimental

methodologies, and the underlying signaling pathways.

Mechanism of Action: The Wnt/β-catenin Signaling
Pathway
The Wnt/β-catenin pathway is integral to the embryonic development of hair follicles and the

regulation of their postnatal growth cycles. In AGA, there is evidence of reduced Wnt pathway

signaling in the scalp, which is associated with the miniaturization of hair follicles and a

shortened anagen (growth) phase. SM-04554 was developed as a Wnt pathway activator to

counteract this effect.
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The canonical Wnt signaling pathway, in the absence of a Wnt ligand, involves the continuous

degradation of β-catenin, a key signaling molecule. This degradation is orchestrated by a

"destruction complex" that includes Axin, APC, and GSK-3β. When a Wnt ligand binds to its

Frizzled (FZD) receptor and LRP5/6 co-receptor on the cell surface, this destruction complex is

inhibited. This leads to the stabilization and accumulation of β-catenin in the cytoplasm.

Subsequently, β-catenin translocates to the nucleus, where it partners with LEF/TCF

transcription factors to activate the expression of target genes involved in cell proliferation and

differentiation, ultimately promoting the anagen phase of the hair cycle and potentially leading

to the formation of new hair follicles.
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Figure 1: Proposed Wnt/β-catenin signaling pathway and the role of SM-04554.

Quantitative Data from Preclinical In Vivo Studies
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Preclinical studies in mice provided the initial evidence for the efficacy of SM-04554 in

promoting hair growth. The following tables summarize the key quantitative findings from these

studies.

Study

Parameter

Animal

Model

Treatment

Group
Endpoint Result

Statistical

Significance

Hair Follicle

Count
CD1 Mice

SM-04554

(0.1% w/v)

Follicles/mm²

on Day 10

Increase in

follicle count
p < 0.05

Hair Follicle

Count
C57Bl/6 Mice

SM-04554

(0.1% w/v)

Total Hair

Follicles

Increase in

follicle count
p < 0.05

Anagen

Phase

Follicles

C57Bl/6 Mice
SM-04554

(0.1% w/v)

Anagen

Follicles

Increase in

anagen

follicles

p < 0.01

Hair Growth

Score
C57Bl/6 Mice

SM-04554

(0.1%)

Semi-

quantitative

Hair Score

(1-10)

Increased

hair score at

weeks 3, 4, 5,

and 7

p < 0.05 to p

< 0.001

Table 1: Summary of Quantitative Data from In Vivo Mouse Studies

Experimental Protocols
In Vivo Hair Growth Studies in Mice
Objective: To evaluate the efficacy of topical SM-04554 in promoting hair growth in various

mouse models.

General Methodology:

Animal Models:

CD1 mice were used to assess the initiation of hair growth.

C57Bl/6 mice were utilized to study the effects on the hair cycle, specifically the transition

from telogen (resting phase) to anagen (growth phase).
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Hair Removal:

For CD1 mice, a depilatory agent was used to remove hair and synchronize the hair cycle.

For C57Bl/6 mice, shaving was performed at approximately 49-50 days of age to induce a

uniform telogen phase.

Treatment Application:

A topical solution of SM-04554 (typically 0.1% w/v) or a vehicle control was applied daily to

the depilated/shaved dorsal skin of the mice.

Duration of Study:

Studies ranged from 10 days to several weeks to observe the effects on hair regrowth and

cycling.

Endpoint Analysis:

Visual Assessment: The extent of hair regrowth was visually monitored and, in some

studies, a semi-quantitative hair score (ranging from 1 to 10) was assigned.

Histological Analysis: Skin biopsies were collected at various time points. These samples

were fixed, sectioned, and stained with Hematoxylin and Eosin (H&E).

Follicle Counting: The number of hair follicles per unit area (mm²) was quantified from the

histological sections. The stage of the hair cycle (anagen, catagen, or telogen) for each

follicle was also determined.

Immunohistochemistry (IHC): Skin sections were stained for specific protein markers to

investigate the mechanism of action. This included staining for β-catenin to assess Wnt

pathway activation and Ki-67 as a marker of cell proliferation.
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Figure 2: General experimental workflow for in vivo mouse studies of SM-04554.
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In Vitro Studies with Dermal Papilla Cells
While specific preclinical reports detailing in vitro studies of SM-04554 on dermal papilla cells

are not extensively available in the public domain, the general approach for testing Wnt

activators in this context is as follows:

Objective: To determine the direct effects of SM-04554 on human dermal papilla cells (hDPCs),

which are crucial for regulating hair follicle growth.

General Methodology:

Cell Culture: Primary hDPCs are isolated from human scalp tissue and cultured under

standard laboratory conditions.

Treatment: Cultured hDPCs are treated with varying concentrations of SM-04554 or a

vehicle control for specific durations.

Endpoint Analysis:

Cell Proliferation Assays: The effect on cell growth is measured using assays such as MTT

or BrdU incorporation.

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the

expression levels of Wnt target genes (e.g., Axin2, LEF1) and other genes related to hair

growth.

Western Blotting: The protein levels of key signaling molecules, such as β-catenin (total

and active forms), are assessed to confirm Wnt pathway activation.

Reporter Assays: Cells can be transfected with a Wnt-responsive reporter construct (e.g.,

TOP/FOP-Flash) to directly measure the transcriptional activity of the β-catenin/TCF/LEF

complex.

Preclinical Safety and Toxicology
A summary of the preclinical safety data indicates that topical application of SM-04554 was

well-tolerated. Key findings include:
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Minimal Systemic Exposure: Topical application resulted in biologically active concentrations

in the skin with very low levels detected systemically.

No Genotoxicity: Genotoxicity studies did not show any mutagenic signals.

Dermal Safety: No significant dermal safety issues were observed, even at the highest

feasible doses in dermal toxicity studies.

Conclusion
The preclinical research on SM-04554 provided a strong rationale for its investigation as a

treatment for androgenetic alopecia. In vivo studies in mouse models demonstrated that topical

application of SM-04554 could increase the number of hair follicles and promote the anagen

phase of the hair cycle, consistent with its proposed mechanism as a Wnt pathway activator.

While the development of SM-04554 for AGA has been halted, the preclinical data contributes

to the body of evidence supporting the Wnt/β-catenin signaling pathway as a promising target

for future hair loss therapies. Further research into the specific molecular interactions of Wnt

modulators and their long-term effects on hair follicle biology is warranted.

To cite this document: BenchChem. [Preclinical Research on SM-04554 for Androgenetic
Alopecia: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610879#preclinical-research-on-sm-04554-for-
androgenetic-alopecia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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